3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol, often under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It may have pharmacological applications due to its ability to form stable complexes with metal ions, which can be useful in drug design and development.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar compounds to 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their substituents, which can influence their reactivity and applications. The uniqueness of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-12-6-2-10(3-7-12)9-16-19-15(20)14-8-13(17-18-14)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,17,18)(H,19,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBOBMGGHYRUJR-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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